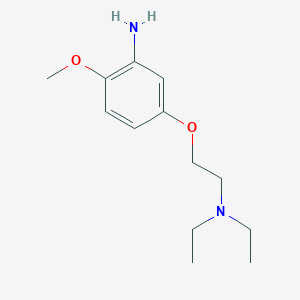
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is an organic compound with the molecular formula C12H20N2O2. It is a versatile chemical used in various scientific research fields due to its unique structure and properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine typically involves the reaction of 2-methoxyaniline with diethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Diethylamino)ethoxy)ethanol: This compound shares a similar diethylaminoethoxy group but differs in its overall structure and properties.
5-Bromo-2-(2-(diethylamino)ethoxy)aniline: This compound has a bromine atom in place of the methoxy group, leading to different reactivity and applications.
Uniqueness
5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C13H22N2O2 |
|---|---|
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
5-[2-(diethylamino)ethoxy]-2-methoxyaniline |
InChI |
InChI=1S/C13H22N2O2/c1-4-15(5-2)8-9-17-11-6-7-13(16-3)12(14)10-11/h6-7,10H,4-5,8-9,14H2,1-3H3 |
Clave InChI |
VPQXDMHYNXJETI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC(=C(C=C1)OC)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
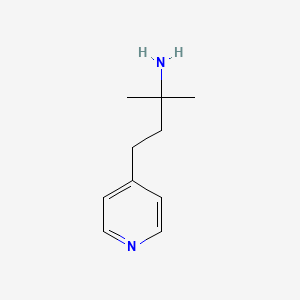
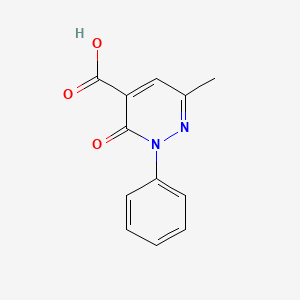
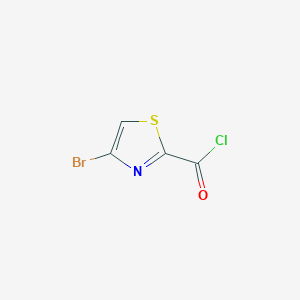
![4-[2,2-Bis(4-fluorophenyl)ethyl]piperidine](/img/structure/B8550574.png)
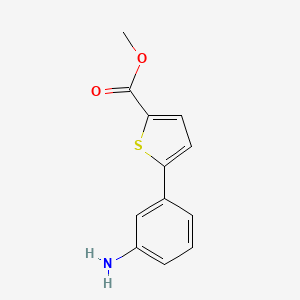
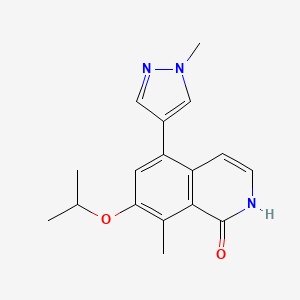
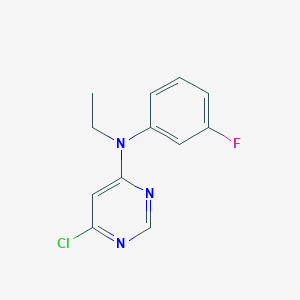
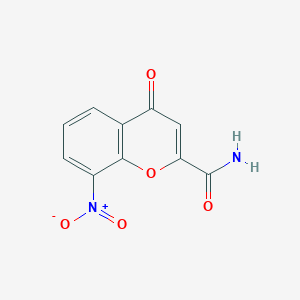

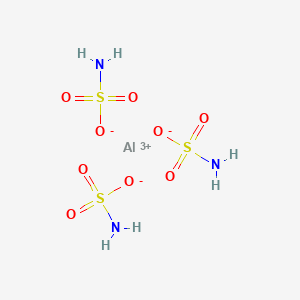
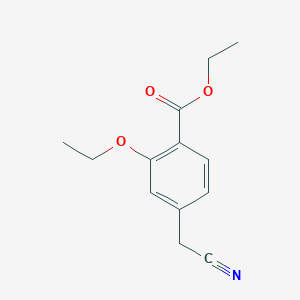
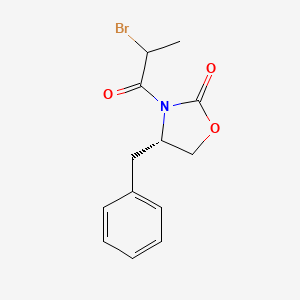
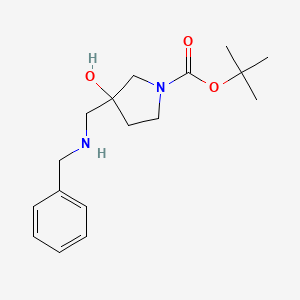
![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one](/img/structure/B8550651.png)
